13-(2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione
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Overview
Description
Piperidones are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
In the synthesis of piperidones, various catalysts are employed such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Scientific Research Applications
DNA Ligands and Antitumor Activity : A study developed new derivatives of 4,11-diaminoanthra[2,3-b]thiophene-5,10-dione, introducing cyclic amines like 2-(piperidin-1-yl)ethylamine to the terminal positions of 4,11-aminoalkyl groups. This modification increased the affinity of ligands to DNA duplex and decreased the affinity to G-quadruplexes. The binding of these new ligands to DNA duplexes correlated with the inhibition of tumor cell growth, indicating their potential as new antitumor compounds or chemical probes for duplex-forming nucleic acid sequences (Andreeva et al., 2020).
Aromatase Inhibition and Breast Cancer : Another study synthesized 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. These compounds, particularly the most active derivative, showed strong inhibition of human placental aromatase, a key enzyme in estrogen biosynthesis. This suggests their potential as treatments for hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Telomerase Inhibition and Cancer Treatment : A 1998 study prepared 1,4- and 2,6-difunctionalized amidoanthracene-9, 10-diones, examining their cytotoxicity in tumor cell lines and their ability to inhibit human telomerase. Compounds with -(CH2)2- side chains terminating in basic groups like piperidine showed potent nonnucleoside telomerase inhibition. This highlights their potential as anticancer agents (Perry et al., 1998).
Luminescent Sensor Applications : A study on 1,8-Oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione revealed its ability to encapsulate a hydronium ion, showing intense luminescence with the complexation of the ion. This suggests its use as a luminescent sensor responsive to common oxoacids, such as HNO3 and H2SO4 (Young, Quiring, & Sykes, 1997).
Anticonvulsant Activity : A 2017 study described a series of pyrrolidine-2,5-dione derivatives as potential anticonvulsant agents. These compounds displayed protective effects in acute seizure models and showed preliminary safety in vitro, suggesting their potential in treating epilepsy (Rybka et al., 2017).
Mechanism of Action
The mechanism of action of piperidone derivatives is diverse and depends on their specific structure and the biological target. They have been found to possess a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities .
Future Directions
Properties
IUPAC Name |
17-(2-piperidin-1-ylethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-24-22-20-16-8-2-3-9-17(16)21(19-11-5-4-10-18(19)20)23(22)25(29)27(24)15-14-26-12-6-1-7-13-26/h2-5,8-11,20-23H,1,6-7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTOQWJOLCMWER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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